molecular formula C8H9F2NO B2395333 2-Amino-2-(2,5-difluorophenyl)ethanol CAS No. 1094697-85-4

2-Amino-2-(2,5-difluorophenyl)ethanol

Cat. No. B2395333
CAS RN: 1094697-85-4
M. Wt: 173.163
InChI Key: MEFNBXBWLCZHCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(2,5-difluorophenyl)ethanol is a chemical compound with the molecular formula C8H9F2NO. It is a solid substance at room temperature . The IUPAC name for this compound is ®-2-amino-2-(2,5-difluorophenyl)ethan-1-ol hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9F2NO.ClH/c9-5-1-2-7(10)6(3-5)8(11)4-12;/h1-3,8,12H,4,11H2;1H/t8-;/m0./s1 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 209.62 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the literature I retrieved.

Scientific Research Applications

Enzymatic Synthesis of Chiral Intermediates

A study by Guo et al. (2017) developed an enzymatic process using ketoreductase for the synthesis of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital chiral intermediate for Ticagrelor, which is used in treating acute coronary syndromes. This green, environmentally sound process achieved near 100% conversion with high enantiomeric excess, demonstrating the potential for efficient industrial applications of similar fluorinated compounds in drug synthesis (Guo et al., 2017).

Biocatalytic Solutions for Drug Intermediates

Zhao et al. (2017) explored single mutations of ketoreductase to enhance the production of chiral intermediates, specifically for the drug ticagrelor. The study illustrates the capabilities of biocatalysis in achieving high stereoselectivity and activity, which could be relevant for the synthesis of structurally similar compounds to 2-Amino-2-(2,5-difluorophenyl)ethanol (Zhao et al., 2017).

Energetic Material Synthesis

Research by Klapötke et al. (2015) on the synthesis of energetic materials like 4-Diazo-2,6-dinitrophenol demonstrates the intricate chemistry involved in handling and transforming fluorinated compounds. This study might provide a foundation for understanding the chemical behavior and potential applications of this compound in creating energetic materials (Klapötke et al., 2015).

Green Chemistry for Pharmaceutical Synthesis

The work by Yu et al. (2018) on using Burkholderia cenocepacia derived enzymes for the anti-Prelog’s bioreduction of ketones into chiral alcohols underlines the environmental benefits and efficiency of utilizing biocatalysts. This approach could be applicable in synthesizing and manipulating compounds like this compound for pharmaceutical purposes (Yu et al., 2018).

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,5-difluorophenyl)ethanol is not specified in the literature I retrieved. Its biological activity would depend on its specific interactions with biological targets, which have not been reported .

Safety and Hazards

The safety data sheet for 2-Amino-2-(2,5-difluorophenyl)ethanol indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-amino-2-(2,5-difluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c9-5-1-2-7(10)6(3-5)8(11)4-12/h1-3,8,12H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFNBXBWLCZHCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(CO)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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